3-methyl-N-(3-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
3-Methyl-N-(3-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolopyridine core. One common approach is the condensation of appropriate hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups, such as nitro, methyl, and carboxamide, makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under suitable conditions.
Addition: Addition reactions may involve the addition of Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of pyrazolopyridine, which can be further modified for specific applications.
Scientific Research Applications
This compound has shown significant potential in scientific research due to its unique chemical properties. It has been studied for its antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. In the field of medicine , it is being explored for its potential use in the development of new therapeutic agents. In chemistry , it serves as a valuable intermediate for the synthesis of more complex molecules. Additionally, its industrial applications include its use as a building block in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer properties could be due to its ability to induce apoptosis in cancer cells or inhibit cell proliferation. The exact mechanisms are often elucidated through detailed biochemical and molecular studies.
Comparison with Similar Compounds
Pyrazolopyridine derivatives
Indole derivatives
Benzimidazole derivatives
Triazole derivatives
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)-N-(3-nitrophenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-12-6-8-15(9-7-12)25-20-18(13(2)24-25)19(27)17(11-22-20)21(28)23-14-4-3-5-16(10-14)26(29)30/h3-11H,1-2H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFQLTIEXGAYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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